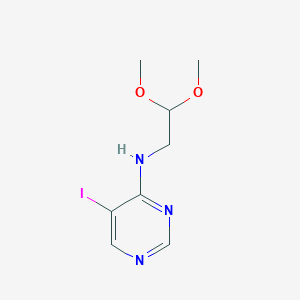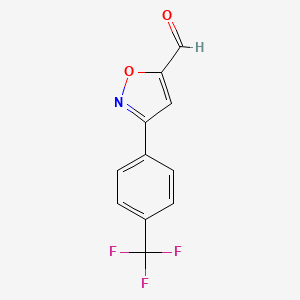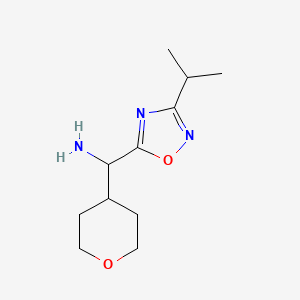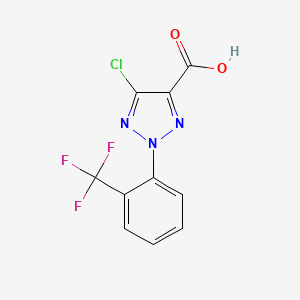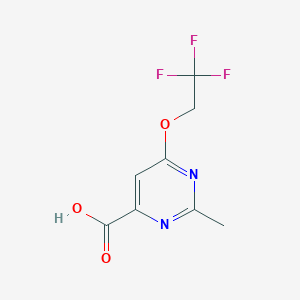
N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group attached to the thiazole ring, which is further connected to a dodecanamide chain. The compound is of interest due to its potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a phenylthiazole intermediate.
Attachment of the Dodecanamide Chain: The final step involves the acylation of the thiazole derivative with dodecanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Applications De Recherche Scientifique
N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring can also interact with nucleic acids, affecting cellular processes. The compound’s ability to undergo various chemical reactions allows it to modify biological molecules, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)dodecanamide: Similar structure but with a bromophenyl group instead of a nitrophenyl group.
N-(4-(4-Chlorophenyl)thiazol-2-yl)dodecanamide: Contains a chlorophenyl group instead of a nitrophenyl group.
N-(4-(4-Methylphenyl)thiazol-2-yl)dodecanamide: Features a methylphenyl group instead of a nitrophenyl group.
Uniqueness
N-(4-(4-Nitrophenyl)thiazol-2-yl)dodecanamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This affects its reactivity and interaction with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C21H29N3O3S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]dodecanamide |
InChI |
InChI=1S/C21H29N3O3S/c1-2-3-4-5-6-7-8-9-10-11-20(25)23-21-22-19(16-28-21)17-12-14-18(15-13-17)24(26)27/h12-16H,2-11H2,1H3,(H,22,23,25) |
Clé InChI |
SOPVDKZKKKHCAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


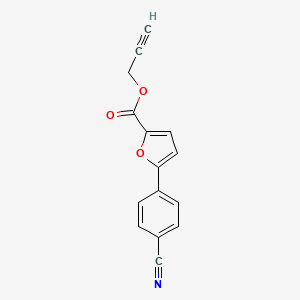



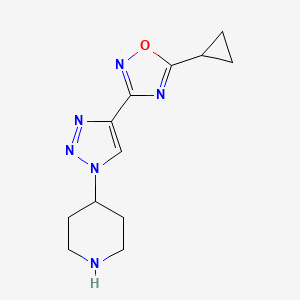
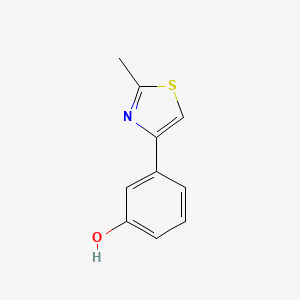
![2-(7-(Chloromethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B11778888.png)
